molecular formula C20H19BrN6O B4598318 N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4598318
M. Wt: 439.3 g/mol
InChI Key: LTFIDPBXHMFRLE-UHFFFAOYSA-N
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Description

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Ethyl-1H-pyrazole-4-carboxamide: Another pyrazole-based compound with potential bioactivity.

    Quinoline N-oxides: Compounds with a quinoline core and similar reactivity.

Uniqueness

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN6O/c1-2-26-12-14(10-23-26)19-9-17(16-5-3-4-6-18(16)25-19)20(28)22-7-8-27-13-15(21)11-24-27/h3-6,9-13H,2,7-8H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFIDPBXHMFRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE

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